

Application Note: Microfluidic Synthesis of Lipid Nanoparticles (LNPs) using Lnp Lipid II-10

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| Compound of Interest | | |
|----------------------|-----------------|-----------|
| Compound Name: | Lnp lipid II-10 | |
| Cat. No.: | B15576046 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acids, such as mRNA and siRNA, underscored by their success in COVID-19 vaccines.[1][2][3][4] Microfluidic synthesis offers a robust, scalable, and highly reproducible method for LNP manufacturing.[5][6] This technique provides precise control over particle size, polydispersity, and encapsulation efficiency by enabling rapid and controlled mixing of a lipid-in-organic-solvent phase with an aqueous phase containing the nucleic acid payload.[2][7] This application note provides a detailed protocol for the synthesis of LNPs using **Lnp Lipid II-10**, a novel ionizable lipid, through a microfluidic approach. While **Lnp Lipid II-10** is specified, this protocol serves as a general guideline and can be adapted for other ionizable lipids.

LNP Composition

LNPs are typically composed of four main lipid components, each serving a distinct function in the nanoparticle's structure and efficacy.[1][3][4]

• Ionizable Cationic Lipid (e.g., **Lnp Lipid II-10**): This is a critical component that is positively charged at an acidic pH, which facilitates the encapsulation of negatively charged nucleic acids during formulation.[4][8] In the physiological environment, it becomes neutral, and upon cellular uptake into the acidic environment of the endosome, it regains a positive



charge, which is thought to aid in endosomal escape and the release of the payload into the cytoplasm.[3][8]

- Phospholipid (e.g., DSPC): This helper lipid provides structural integrity to the LNP.[1]
- Cholesterol: This structural lipid enhances the stability of the LNP and can facilitate membrane fusion.[1][9]
- PEGylated Lipid (e.g., DMG-PEG2000): A polyethylene glycol (PEG)-lipid conjugate stabilizes the nanoparticle, prevents aggregation, and can prolong circulation time in the body.[1][9]

Table 1: Recommended Lipid Composition for LNP Formulation

| Component | Example | Molar Ratio (%) | Purpose |
|-----------------------------|-----------------|-----------------|--|
| Ionizable Cationic Lipid | Lnp Lipid II-10 | 50 | Encapsulation of nucleic acid and endosomal escape |
| Phospholipid | DSPC | 10 | Structural integrity |
| Cholesterol | Cholesterol | 38.5 | LNP stability and membrane fusion |
| PEGylated Lipid | DMG-PEG2000 | 1.5 | Nanoparticle stabilization and prevention of aggregation |

Experimental Protocols

- 1. Preparation of Stock Solutions
- a. Lipid Stock Solution (in Ethanol):
- Bring all lipid components (Lnp Lipid II-10, DSPC, Cholesterol, DMG-PEG2000) to room temperature.

Methodological & Application



- Weigh the appropriate amount of each lipid according to the desired molar ratio (Table 1) and total lipid concentration (e.g., 12.5 mM).
- Dissolve the lipids in 100% molecular grade ethanol.
- Vortex or sonicate briefly until all lipids are fully dissolved, resulting in a clear solution.
- Store the lipid stock solution at -20°C for long-term storage.
- b. Aqueous Payload Stock Solution (e.g., mRNA):
- Thaw the mRNA stock solution on ice.
- Dilute the mRNA to the desired concentration (e.g., 0.2 mg/mL) in a pre-chilled, RNase-free acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).[10]
- Keep the aqueous solution on ice to maintain mRNA integrity.[10]
- 2. Microfluidic Synthesis of LNPs

This protocol assumes the use of a microfluidic mixing device (e.g., a staggered herringbone micromixer).[11]

- Set up the microfluidic system according to the manufacturer's instructions.
- Prime the system with ethanol and the aqueous buffer to remove any air bubbles and equilibrate the channels.
- Load the lipid stock solution into one syringe and the aqueous mRNA solution into another.
- Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the syringe pumps.
 The FRR is typically set at 3:1 (Aqueous:Ethanol).[10][12]
- Start the pumps to initiate the mixing process within the microfluidic chip.
- Discard the initial output volume to ensure the collection of a homogenous LNP solution.
- Collect the resulting LNP dispersion in a sterile collection tube.



Table 2: Microfluidic Process Parameters and Their Influence on LNP Characteristics

| Parameter | Typical Range | Effect of Increasing the Parameter |
|---|---------------|--|
| Total Flow Rate (TFR) | 1 - 20 mL/min | Decreases LNP size, may narrow size distribution[1][5] |
| Flow Rate Ratio (FRR) (Aqueous:Organic) | 3:1 - 5:1 | Decreases LNP size[5][8] |
| Lipid Concentration | 5 - 25 mg/mL | Increases LNP size[1][2] |
| Temperature | Ambient | Can influence LNP formation and stability |

- 3. Downstream Processing: Purification and Concentration
- To remove ethanol and non-encapsulated mRNA, purify the LNP dispersion via dialysis or tangential flow filtration (TFF).[10]
- For dialysis, use a dialysis cassette (e.g., 10k MWCO) and exchange the buffer against a suitable storage buffer (e.g., PBS, pH 7.4) at 4°C for at least 4-6 hours, with several buffer changes.[10][12]
- The purified LNPs can be concentrated using ultra-centrifugal filters if necessary.[13]
- Sterilize the final LNP formulation by passing it through a 0.22 μm syringe filter.[13][14]
- Store the final LNP product at 4°C.[10][12]
- 4. LNP Characterization
- a. Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS):
- Dilute a small aliquot of the LNP solution in the storage buffer (e.g., PBS).
- Measure the hydrodynamic diameter (size) and PDI using a DLS instrument (e.g., Malvern Zetasizer).[10]



Acceptable LNPs typically have a size between 80-150 nm and a PDI < 0.2.[1][12]

b. Zeta Potential:

- Dilute the LNP sample in a low-salt buffer or deionized water.
- Measure the zeta potential using the same DLS instrument.
- The zeta potential should be close to neutral at pH 7.4.
- c. mRNA Encapsulation Efficiency (EE) using Quant-iT RiboGreen Assay:
- · Prepare two sets of LNP samples.
- In the first set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and measure the total mRNA content.[10]
- In the second set, measure the amount of free (unencapsulated) mRNA without adding the lysis buffer.[10]
- Use the Quant-iT RiboGreen reagent according to the manufacturer's protocol to measure the fluorescence, which is proportional to the RNA concentration.
- Calculate the Encapsulation Efficiency using the following formula: EE (%) = [(Total mRNA -Free mRNA) / Total mRNA] x 100

Table 3: Typical Quality Attributes of Synthesized LNPs

| Parameter | Target Specification | Method of Analysis |
|-------------------------------|----------------------|--------------------------------|
| Size (Hydrodynamic Diameter) | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (at pH 7.4) | Near-neutral (~0 mV) | Laser Doppler Electrophoresis |
| Encapsulation Efficiency (EE) | > 90% | Quant-iT RiboGreen Assay |



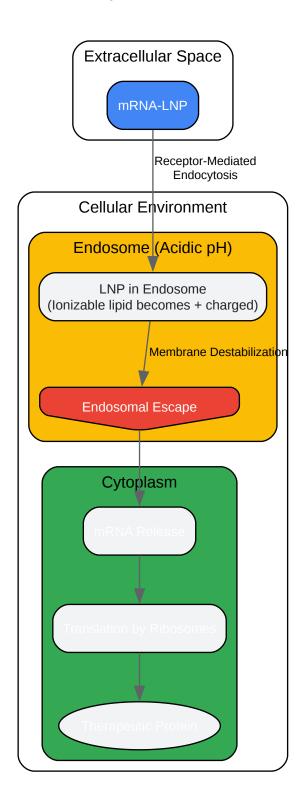
Visualizations



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Caption: Experimental workflow for LNP synthesis and characterization.



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Caption: Cellular uptake and endosomal escape pathway of mRNA-LNPs.



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